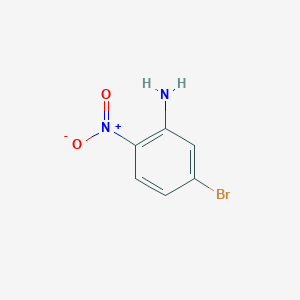

5-Bromo-2-nitroaniline

Description

Significance as a Research Intermediate in Advanced Organic Synthesis

The utility of 5-bromo-2-nitroaniline as a research intermediate stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The presence of the strongly electron-withdrawing nitro group ortho to the amine and meta to the bromine atom significantly influences the molecule's electronic properties and reactivity. This electronic setup activates the bromine atom for certain substitution reactions and modulates the reactivity of the entire aromatic system.

Key transformations that underscore its role as a versatile intermediate include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various catalytic systems, such as catalytic hydrogenation with metal catalysts (e.g., Pd/C) or transfer hydrogenation. mdpi.comunimi.it This transformation is fundamental as it converts this compound into 4-bromo-benzene-1,2-diamine, a key precursor for the synthesis of nitrogen-containing heterocyclic compounds like benzimidazoles. The reduction can be controlled to yield phenylhydroxylamine derivatives under specific conditions. mdpi.com

Substitution of the Bromine Atom: The bromine atom serves as an excellent leaving group in several reaction types.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates the displacement of the bromide by various nucleophiles. tandfonline.com Studies have demonstrated the successful substitution of the bromine in this compound with amine nucleophiles to form novel substituted nitroaniline derivatives. tandfonline.comtandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a standard handle for powerful bond-forming reactions catalyzed by palladium. This allows for the coupling of the aniline (B41778) scaffold with a wide array of molecular fragments, including aryl groups (Suzuki reaction), alkynes (Sonogashira reaction), and amines (Buchwald-Hartwig amination). nih.govacs.org These reactions are cornerstones of modern organic synthesis for creating complex molecular architectures from simple precursors. nih.gov

Modification of the Amine Group: The primary amine group can undergo standard transformations such as acylation or alkylation, allowing for further molecular diversification.

The following interactive table summarizes the key synthetic transformations involving this compound.

| Reaction Type | Reagent/Catalyst Examples | Product Type | Significance in Synthesis |

| Nitro Group Reduction | H₂, Pd/C; NaBH₄ | Substituted Benzene-1,2-diamine | Precursor for heterocycles (e.g., benzimidazoles) |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiophenols | Substituted 2-nitroanilines | C-N or C-S bond formation |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids (Suzuki); Amines (Buchwald-Hartwig) | Aryl- or Amine-substituted anilines | C-C or C-N bond formation |

| Amine Functionalization | Acyl chlorides | N-acylated derivatives | Protection or further functionalization |

Strategic Importance in the Derivation of Novel Chemical Entities

The strategic value of this compound lies in its role as a foundational building block for constructing novel and functionally diverse chemical entities. Its derivatives are often precursors to compounds with applications in medicinal chemistry and materials science. chemimpex.com The ability to sequentially or selectively manipulate its functional groups allows researchers to follow multi-step synthetic routes to access complex target molecules that would be difficult to synthesize otherwise.

The derivation of novel compounds from this compound often involves multistep sequences where its initial transformations create new intermediates for subsequent reactions. For example, the reduction of the nitro group to form a diamine is a common first step toward the synthesis of fused heterocyclic systems. Research on related nitro-haloaromatics has shown their utility in creating complex scaffolds:

Fused Heterocyclic Systems: As a precursor to 4-bromo-benzene-1,2-diamine, it provides a direct route to 5-bromobenzimidazoles upon condensation with aldehydes or carboxylic acids. The remaining bromine atom can then be used for further functionalization via cross-coupling reactions, enabling the creation of diverse libraries of substituted benzimidazoles for biological screening. mit.edu Similarly, related bromo-nitroaromatics are used in palladium-catalyzed sequences to produce quinolinone and furoquinoline structures. nih.gov

Substituted Pyrimidines: The reactivity of halogenated aromatics is exploited in the synthesis of biologically active compounds. For instance, bromo-pyrimidines, which share reactivity principles with bromo-anilines, are used as key intermediates. They undergo substitution with amine nucleophiles, such as piperazine (B1678402) derivatives, to yield compounds that have been investigated for antimicrobial properties. joac.info

Schiff Base Formation and Derivatives: The amino group can be condensed with aldehydes to form Schiff bases (imines). researchgate.net These structures and their subsequent derivatives are of significant interest in coordination chemistry and have been explored for a range of biological activities.

The strategic application of this compound is highlighted in the following table, which lists molecular scaffolds that can be derived from it and their relevance in academic research.

| Derived Chemical Entity/Scaffold | Synthetic Strategy | Relevance in Research |

| Substituted Benzimidazoles | Nitro reduction followed by cyclization | Core structures in medicinal chemistry |

| Substituted Quinolones | Pd-catalyzed cyclization (demonstrated with related precursors) | Important pharmacophores in drug discovery |

| Novel Substituted Anilines | SNAr or Pd-catalyzed cross-coupling at the bromine position | Intermediates for pharmaceuticals and agrochemicals. chemimpex.com |

| Piperazine-Containing Aromatics | Nucleophilic substitution of bromine by piperazine derivatives | Investigated for antimicrobial and other biological activities. joac.info |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIFLIVHJLREFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415669 | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-61-5 | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Nitroaniline

Conventional Synthetic Routes

Traditional methods for synthesizing 5-Bromo-2-nitroaniline rely on well-established reaction protocols that have been refined over decades of chemical research. These often involve multi-step sequences to introduce the functional groups in the correct positions.

A common strategy for the synthesis of substituted nitroanilines involves the sequential nitration and bromination of an aniline (B41778) or benzene (B151609) derivative. The order of these electrophilic aromatic substitution reactions is critical and is dictated by the directing effects of the substituents present on the aromatic ring at each stage.

For instance, synthesizing a related isomer like 4-bromo-2-nitroaniline (B116644) often starts with aniline. The highly activating amino group directs incoming electrophiles to the ortho and para positions, and its reactivity can lead to over-bromination, producing 2,4,6-tribromoaniline. To control this, the amino group is first protected by acetylation to form acetanilide. The less activating acetamido group then directs a single bromination to the para position. Subsequent nitration, guided by the ortho, para-directing acetamido group, places the nitro group at the ortho position. The final step is the hydrolysis of the acetamide (B32628) to reveal the amine, yielding 4-bromo-2-nitroaniline. prepchem.comchegg.comdoubtnut.com

A plausible route to this compound could start with a precursor like 3-bromonitrobenzene. orgsyn.orgchemicalbook.com The challenge then becomes the introduction of the amino group at the C-2 position, which is typically achieved via nucleophilic aromatic substitution, as discussed in the next section. Direct bromination of 2-nitroaniline (B44862) can also be employed. The amino group is a strong ortho, para-director, and the nitro group is a meta-director. In 2-nitroaniline, the C-5 position is para to the amino group and meta to the nitro group, making it a potential, though not exclusive, site for bromination. mdpi.com Newer bromination methods using reagents like hydrobromic acid with hydrogen peroxide have been shown to improve the monobromination of o-nitroaniline. mdpi.com

Table 1: Illustrative Multi-Step Synthesis Parameters for a Bromo-Nitroaniline Isomer This table demonstrates the general conditions for a multi-step synthesis of 4-bromo-2-nitroaniline, illustrating the principles of protection, bromination, nitration, and hydrolysis.

| Step | Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| Acetylation | Aniline | Acetic anhydride, Sodium acetate | Aqueous solution | Acetanilide | Not specified | chegg.com |

| Bromination | Acetanilide | Pyridinium bromide perbromide, Glacial acetic acid | Heat at 60 °C for 10 min | 4-Bromoacetanilide | Not specified | chegg.com |

| Nitration | 4-Bromoacetanilide | Conc. Nitric acid, Conc. Sulfuric acid | Ice bath | 4-Bromo-2-nitroacetanilide | Not specified | chegg.com |

| Hydrolysis | 4-Bromo-2-nitroacetanilide | Aqueous Hydrochloric acid | Reflux for 3 hours | 4-Bromo-2-nitroaniline | 57% | prepchem.com |

Nucleophilic Aromatic Substitution Reactions for Amination

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing an amino group onto a highly electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group (like a halogen) facilitates this reaction.

The synthesis of this compound can be effectively achieved through an SNAr reaction. A study details the reaction of 1,4-dibromo-2-nitrobenzene (B110544) with aqueous ammonia (B1221849). In this reaction, one of the bromine atoms is substituted by the amino group. The nitro group at the C-2 position activates the halogen at the C-1 position for nucleophilic attack, leading to the formation of this compound. This method directly establishes the desired substitution pattern. tandfonline.com

Table 2: SNAr Amination for this compound Synthesis

| Starting Material | Nucleophile | Solvent | Energy Source | Temperature | Time | Yield | Reference |

| 1,4-Dibromo-2-nitrobenzene | Aq. NH₃ | Dioxane | Conventional Heating | 100 °C | 12 h | 88% | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been applied to organic synthesis to reduce waste, minimize energy consumption, and avoid hazardous substances. These approaches are being explored for the synthesis of this compound.

Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

The SNAr amination of 1,4-dibromo-2-nitrobenzene to produce this compound has been studied using microwave energy. When the reaction was performed under microwave irradiation, the reaction time was significantly reduced from 12 hours (with conventional heating) to just 1 hour, while still providing a high yield of 85%. tandfonline.com This demonstrates the efficiency of microwave-assisted protocols in accelerating reactions for the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Starting Material | 1,4-Dibromo-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene |

| Reagents | Aq. NH₃, Dioxane | Aq. NH₃, Dioxane |

| Temperature | 100 °C | 100 °C |

| Time | 12 h | 1 h |

| Yield | 88% | 85% |

| Reference | tandfonline.com | tandfonline.com |

Eco-Friendly and Catalyst-Free Amination Strategies

The development of eco-friendly and catalyst-free reactions is a central goal of green chemistry. For amination reactions, this often involves finding conditions that allow the reaction to proceed without the need for metal catalysts, which can be toxic and difficult to remove from the final product.

The SNAr synthesis of this compound from 1,4-dibromo-2-nitrobenzene and aqueous ammonia is an example of a catalyst-free amination. tandfonline.com The inherent reactivity of the substrate, due to electronic activation by the nitro group, allows the reaction to proceed efficiently without a catalyst. Further research into using greener solvents, such as water, or performing the reaction under solvent-free conditions could enhance the eco-friendly nature of this synthesis.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Nitroaniline

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in 5-Bromo-2-nitroaniline to an amino group is a fundamental transformation, yielding 4-bromo-1,2-phenylenediamine. This product is a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The selective reduction of the nitro group in the presence of a halogen is a critical aspect of its chemistry.

A variety of methods have been developed for this transformation, ranging from classical approaches to modern catalytic systems.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. nih.gov Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed in conjunction with a hydrogen source. Catalytic transfer hydrogenation, which utilizes an in-situ source of hydrogen like hydrazine (B178648) hydrate (B1144303), offers an alternative to the direct use of hydrogen gas, addressing some of the associated safety concerns. nih.govorganic-chemistry.org The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. organic-chemistry.org For instance, studies on related halogenated nitroarenes have shown that Pd/C with hydrazine hydrate in methanol (B129727) is an effective system. nih.govorganic-chemistry.org

Chemical Reduction: Traditional methods for nitro group reduction involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). Stannous chloride (SnCl2) is another common reagent for this purpose, often used in an alcoholic solvent like ethanol. ambeed.com These methods, while effective, often require stoichiometric amounts of the reducing agent and can generate significant waste. researchgate.net

Selective Reduction: A significant challenge in the reduction of halogenated nitroarenes is the potential for dehalogenation, where the halogen substituent is also reduced. nih.gov The development of selective reduction methods is therefore crucial. Research has shown that by carefully controlling reaction conditions, such as using milder reducing agents or specific catalyst systems, the nitro group can be reduced preferentially. nih.govorganic-chemistry.org For example, using hydrazine hydrate with Pd/C under controlled heating can selectively reduce the nitro group while leaving the bromo substituent intact. organic-chemistry.org

Below is a table summarizing various reduction methods for nitroarenes, which are applicable to this compound:

| Reagent/Catalyst | Solvent | Key Features |

| H₂/Pd/C | Methanol | Common catalytic hydrogenation method. nih.gov |

| Hydrazine hydrate/Pd/C | Methanol | Catalytic transfer hydrogenation, avoids direct H₂ gas. nih.govorganic-chemistry.org |

| SnCl₂·2H₂O | Ethanol | Classical chemical reduction method. ambeed.com |

| Fe/HCl | Acidic medium | Traditional metal-acid reduction. |

| Tetrahydroxydiboron | Water | Metal-free reduction method. organic-chemistry.org |

Nucleophilic Displacement Reactions of Halogen Substituents

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the ring towards attack by nucleophiles. This allows for the displacement of the bromide ion by various nucleophiles, providing a route to a diverse range of substituted 2-nitroaniline (B44862) derivatives.

Common nucleophiles used in these reactions include alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or potassium tert-butoxide (KOtBu), which lead to the formation of the corresponding alkoxy-substituted nitroanilines. Amines can also act as nucleophiles, as seen in Ullmann-type coupling reactions where an amine displaces the halogen.

The general mechanism for the SNAAr reaction involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. Subsequent loss of the bromide ion restores the aromaticity of the ring and yields the final substituted product.

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and bromo groups. However, the amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions relative to it.

In the case of this compound, the positions ortho to the amino group are position 3 and position 1 (already substituted with the nitro group). The position para to the amino group is position 4. The interplay between the directing effects of the three substituents determines the regioselectivity of further substitution reactions. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director, albeit a deactivating one.

Further nitration of this compound, for example, would be influenced by these competing effects. The strongly activating amino group would favor substitution at positions 3 and 4. However, the steric hindrance from the adjacent nitro group and the deactivating nature of the nitro and bromo groups make further electrophilic substitution challenging under standard conditions.

Oxidation Reactions

The functional groups of this compound can undergo oxidation reactions. The primary amino group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can potentially oxidize the aniline (B41778) moiety.

The nitro group itself is generally stable towards further oxidation under typical conditions. However, some research suggests that under specific and forceful oxidative environments, the nitro group could potentially be transformed into other nitrogen-containing functionalities.

Catalytic Cross-Coupling Reactions

The bromine atom on the this compound ring makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules.

Palladium-Catalyzed Coupling Transformations

Palladium catalysts are extensively used to facilitate cross-coupling reactions involving aryl halides. For this compound, the C-Br bond can be activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. This allows for coupling with a variety of partners.

One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would involve coupling this compound with an amine in the presence of a palladium catalyst and a suitable ligand and base.

Suzuki Coupling Reactions Involving Analogues and Derivatives

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. While direct Suzuki coupling on this compound is feasible, the reaction is more commonly reported for its derivatives. For instance, after the reduction of the nitro group, the resulting 4-bromo-1,2-phenylenediamine can undergo Suzuki coupling.

Furthermore, analogues of this compound are frequently used in Suzuki reactions. For example, related bromo-nitro-aromatic compounds can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl structures. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions.

The following table provides an overview of representative catalytic cross-coupling reactions applicable to this compound and its derivatives:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Aryl aniline derivative |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ / Base | Biaryl compound |

| Ullmann Coupling | Amine/Alcohol | CuI / Ligand | N-Aryl or O-Aryl derivative |

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). This reaction is generally reversible and often catalyzed by the addition of an acid or base, or by heating.

In principle, the primary amine of this compound can react with aldehydes or ketones to form the corresponding Schiff bases. However, the reactivity of the amine group is substantially diminished by the strong electron-withdrawing effect of the nitro group located at the ortho position. This deactivation reduces the nucleophilicity of the amine's nitrogen atom, making the initial nucleophilic attack on the carbonyl carbon less favorable compared to anilines with electron-donating or less strongly deactivating substituents. Consequently, forcing conditions may be required, and the resulting imines may be less stable. While the formation of Schiff bases from various other nitroanilines and bromo-aldehydes is well-documented, specific research detailing the successful synthesis and characterization of Schiff bases derived directly from the condensation of this compound was not prevalent in the surveyed literature.

Cyclization Reactions in Heterocyclic Chemistry

This compound serves as a valuable precursor for the synthesis of bromine-substituted heterocyclic compounds, particularly quinoxalines. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of applications. A key synthetic strategy involves the reaction of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. In modern synthetic approaches, o-nitroanilines like this compound can be used directly in one-pot reactions where the nitro group is reduced in situ to an amine, which then immediately condenses with the dicarbonyl species to form the heterocyclic ring.

A notable example is the iron-catalyzed transfer hydrogenative condensation of this compound with a vicinal diol, which oxidizes to a 1,2-dicarbonyl equivalent under the reaction conditions. Specifically, the reaction with butane-2,3-diol yields the corresponding substituted quinoxaline (B1680401). researchgate.net This process involves the reduction of the nitro group to generate a transient 4-bromo-1,2-phenylenediamine, which then undergoes cyclocondensation.

Detailed research findings for this transformation are presented below.

Table 1: Synthesis of 6-Bromo-2,3-dimethylquinoxaline (B100547)

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Butane-2,3-diol | Iron (Fe) catalyst | 6-Bromo-2,3-dimethylquinoxaline | 71% | researchgate.net |

This reaction highlights the utility of this compound as a building block in constructing more complex molecular architectures, leveraging the reactivity of both the nitro and amine groups to build the core of the quinoxaline heterocycle while retaining the bromine atom for potential further functionalization.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-nitroaniline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the protons attached to the benzene (B151609) ring and the amine group. In a study using DMSO-d₆ as the solvent, the aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the ring. tandfonline.comsemanticscholar.orgresearchgate.net A doublet observed at δ 6.97 ppm (J = 9.0 Hz) is assigned to the proton at the C3 position (H-3), adjacent to the amino group. tandfonline.comsemanticscholar.orgresearchgate.net A doublet of doublets appears at δ 7.48 ppm (J = 9.3, 2.4 Hz), corresponding to the proton at the C4 position (H-4), which is coupled to both H-3 and H-6. tandfonline.comsemanticscholar.orgresearchgate.net The proton at the C6 position (H-6), situated between the bromo and nitro substituents, resonates as a doublet at δ 8.03 ppm (J = 2.1 Hz). tandfonline.comsemanticscholar.orgresearchgate.net Additionally, the two protons of the amino (NH₂) group appear as a singlet at δ 7.56 ppm. tandfonline.comsemanticscholar.orgresearchgate.net

Interactive Data Table: ¹H NMR Data for this compound Solvent: DMSO-d₆, Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.03 | d | 2.1 | H-6 |

| 7.56 | s | - | NH₂ |

| 7.48 | dd | 9.3, 2.4 | H-4 |

| 6.97 | d | 9.0 | H-3 |

Data sourced from Chavez-Flores, D. et al., 2020. tandfonline.comsemanticscholar.orgresearchgate.net

Complementing the proton NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum, recorded in DMSO-d₆, shows six distinct signals, one for each carbon atom in the benzene ring, confirming the proposed structure. tandfonline.comsemanticscholar.org The chemical shifts are reported at δ 105.5, 121.8, 127.4, 131.0, 138.5, and 145.5 ppm. tandfonline.comsemanticscholar.org Based on established substituent effects, the signal at δ 105.5 ppm is assigned to C5, the carbon bearing the bromine atom. tandfonline.com The signal at δ 145.5 ppm corresponds to C1, which is attached to the amino group, while the signal at δ 138.5 ppm is attributed to C2, the carbon bonded to the electron-withdrawing nitro group. tandfonline.com The remaining signals at δ 121.8, 127.4, and 131.0 ppm correspond to the C-H carbons (C3, C4, and C6). tandfonline.com

Interactive Data Table: ¹³C NMR Data for this compound Solvent: DMSO-d₆, Frequency: 75 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 145.5 | C1-NH₂ |

| 138.5 | C2-NO₂ |

| 127.4 | C3 |

| 121.8 | C4 |

| 105.5 | C5-Br |

| 131.0 | C6 |

Data and assignments sourced from Chavez-Flores, D. et al., 2020. tandfonline.comsemanticscholar.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound, recorded using the Attenuated Total Reflection (ATR) method, shows characteristic absorption bands that confirm the presence of its key functional groups. tandfonline.com The amino group (NH₂) is identified by two distinct stretching vibrations at 3470 and 3347 cm⁻¹. tandfonline.com The powerful electron-withdrawing nitro group (NO₂) gives rise to characteristic absorption bands, with assigned peaks at 1495 and 1243 cm⁻¹. tandfonline.com A band at 1557 cm⁻¹ is attributed to C-N stretching. tandfonline.com The spectrum also includes bands indicating the 1,2,4-trisubstituted aromatic ring at 813 and 713 cm⁻¹. tandfonline.com A band at 1751 cm⁻¹ was assigned to the C-Br bond in the source literature. tandfonline.com

Interactive Data Table: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3470 | NH₂ stretch |

| 3347 | NH₂ stretch |

| 1751 | C-Br stretch |

| 1557 | C-N stretch |

| 1495 | NO₂ stretch |

| 1243 | NO₂ stretch |

| 813 | 1,2,4-trisubstituted Ar |

| 713 | 1,2,4-trisubstituted Ar |

Data sourced from Chavez-Flores, D. et al., 2020. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted nitroanilines, the absorption spectra are characterized by an intense band in the near-UV or visible region. It has been noted that 2-nitroaniline (B44862) derivatives typically exhibit a primary absorbance peak in the range of 380-460 nm. google.com This absorption is attributed to a π-π* electronic transition, which is influenced by the electronic nature of the substituents on the aromatic ring. Specific experimental UV-Vis absorption maxima for this compound were not detailed in the surveyed literature. However, its derivatives have been studied, showing absorption maxima that vary depending on the specific functional groups present. nih.govbeilstein-journals.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. The analysis of this compound using high-resolution mass spectrometry (HRMS) with a Direct Analysis in Real Time (DART) ionization source in positive ion mode confirms its molecular formula. tandfonline.comsemanticscholar.org The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be m/z 216.96168. tandfonline.comsemanticscholar.org This value is in excellent agreement with the calculated mass of 216.96127 for the molecular formula C₆H₆BrN₂O₂. tandfonline.comsemanticscholar.org The observed mass spectrum shows a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M+H)⁺ and (M+2+H)⁺ of similar intensity. The reported monoisotopic peak at m/z 216 corresponds to the molecule containing the ⁷⁹Br isotope. tandfonline.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion Mode | m/z (Experimental) | m/z (Calculated) | Formula |

|---|---|---|---|---|

| HRMS (DART) | [M+H]⁺ | 216.96168 | 216.96127 | C₆H₆⁷⁹BrN₂O₂ |

Data sourced from Chavez-Flores, D. et al., 2020. tandfonline.comsemanticscholar.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-nitroaniline |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives, offering precise mass measurements that allow for the determination of elemental compositions.

In a study focused on the synthesis of various heterocyclic compounds, the high-resolution mass spectrum of this compound was acquired using a JEOL AccuTOF JMS-T100LC spectrometer with a Direct Analysis in Real Time (DART) ion source. The analysis in positive ion mode yielded an exact mass that closely matched the calculated value for the protonated molecule [M+H]⁺.

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₅BrN₂O₂ | [M+H]⁺ | 216.96127 | 216.96168 | rsc.org |

The sub-ppm mass accuracy achieved with HRMS provides a high degree of confidence in the identification of the compound, distinguishing it from other species with similar nominal masses.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS)

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS) is a powerful technique for the analysis of polar and thermally labile compounds like this compound and its derivatives. While specific ESI-LCMS studies on this compound are not extensively reported, the behavior of nitroaromatic compounds under ESI conditions provides a strong indication of its expected analytical characteristics.

Nitroaromatic compounds are known to exhibit variable ionization efficiency in the ESI process, largely dependent on their molecular structure. nih.gov For nitroanilines, the presence of the amino group can facilitate protonation in positive ion mode, while the nitro group can be deprotonated in negative ion mode. The choice of ionization polarity is therefore crucial for achieving optimal sensitivity.

In negative ion ESI-MS/MS, nitroaromatic compounds often undergo characteristic fragmentation pathways, including the loss of NO and NO₂ radicals. researchgate.net These fragmentation patterns are highly dependent on the position and nature of other substituents on the benzene ring, which can be exploited for substance-specific detection using techniques like multiple reaction monitoring (MRM). nih.gov For instance, studies on related nitro- and aminonitrobenzoic acids have shown that fragmentation can involve decarboxylation and the formation of distonic radical anions. nih.gov

Derivatization is a common strategy to enhance the ESI response of analytes that exhibit low ionization efficiency. usda.gov For compounds like this compound, derivatization of the amino group could be employed to introduce a more readily ionizable moiety, thereby improving detection limits in LC-MS analyses.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govresearchgate.net This method has been successfully applied to the characterization of this compound.

In the aforementioned study, DART-MS was utilized to obtain the high-resolution mass spectrum of this compound. The solid sample was directly analyzed, showcasing the speed and simplicity of the DART-MS technique for qualitative analysis. The resulting mass spectrum clearly showed the protonated molecule, [C₆H₆BrN₂O₂]⁺, confirming the identity of the compound. rsc.org

DART-MS is particularly advantageous for high-throughput screening and the analysis of materials where sample integrity is a concern. The ability to generate ions directly from the sample surface makes it a valuable tool in various fields, including forensics and industrial chemical analysis. rsc.org

X-Ray Crystallography and Solid-State Analysis

The solid-state structure and intermolecular interactions of this compound and its derivatives are fundamental to understanding their physical properties and potential applications. X-ray crystallography and related analytical techniques provide detailed insights into these aspects.

Powder X-Ray Diffraction (PXRD) Characterization

For example, different polymorphs of 5-chloro-2-nitroaniline, an analogous compound, have been identified using PXRD. google.com This demonstrates that subtle changes in the crystal packing of halogenated nitroanilines can be readily distinguished by their unique diffraction patterns. The PXRD patterns of various nitroaniline derivatives have been used to confirm their crystalline nature and to identify different polymorphic forms. scispace.comdaneshyari.comresearchgate.net

The process typically involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystalline phase. nih.gov

Hirshfeld Surface Analysis of Cocrystals and Related Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is particularly insightful for understanding the packing of molecules in cocrystals and related structures.

A study on the crystal structures of meta-bromonitrobenzene and its amino-substituted derivatives, including 4-bromo-2-nitroaniline (B116644) (an isomer of this compound), employed Hirshfeld surface analysis to investigate the influence of the amino group on intermolecular interactions. nih.goviucr.org The analysis revealed that the bromine atom in these structures can participate in various interactions, such as Br···π, Br···O, and C-H···Br, depending on the position of the amino group. nih.goviucr.org

In another relevant study, the Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluoro-phenol was conducted to clarify the roles of intermolecular interactions in the crystal packing. nih.gov This analysis provides a quantitative breakdown of the different types of intermolecular contacts.

The Hirshfeld surface is mapped with properties like dnorm, which highlights close intermolecular contacts, and the shape index, which can reveal features like π-π stacking. dntb.gov.uad-nb.info The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., H···H, C···H, O···H). mdpi.com

For a derivative of 5-bromo-2-nitrophenyl-hydrazine, the Hirshfeld surface analysis indicated that H···H, H···Br/Br···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. researchgate.net This type of analysis is crucial for rationalizing the solid-state structures and for the design of new cocrystals with desired properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-nitroaniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry (ground state) by optimizing bond lengths, bond angles, and dihedral angles ekb.egresearchgate.net. These optimized parameters are fundamental for further computational analysis, including vibrational frequencies, electronic properties, and chemical reactivity ekb.egresearchgate.net. While the experimentally determined crystal structure provides real-world data, theoretical calculations offer insights into the molecule's intrinsic properties in the gaseous phase.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | 1.895 |

| Bond Length | C-N (amino) | 1.370 |

| Bond Length | C-N (nitro) | 1.480 |

| Bond Length | N-O | 1.230 |

| Bond Angle | C4-C5-Br | 119.5 |

| Bond Angle | C1-C2-N (nitro) | 121.0 |

| Dihedral Angle | O-N-C2-C1 | 180.0 |

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of a molecule. The analysis of these orbitals is key to predicting how a molecule will interact with others.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor researchgate.netthaiscience.info. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized researchgate.net. For nitroaniline derivatives, intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group typically characterizes the electronic transitions and influences the HOMO-LUMO gap researchgate.net.

Table 2: Calculated Quantum Chemical Descriptors (Illustrative) (Note: These values are representative for nitroaniline derivatives and illustrate the parameters derived from FMO analysis.)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and stability researchgate.net |

| Ionization Potential | I | -E_HOMO | Energy to remove an electron researchgate.net |

| Electron Affinity | A | -E_LUMO | Energy released when gaining an electron researchgate.net |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons rsc.org |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration rsc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface displays the electrostatic potential in terms of color, where blue indicates regions of positive potential (electron-poor) and red indicates regions of negative potential (electron-rich) rsc.org.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group, making this area susceptible to electrophilic attack. The nitrogen atom of the amino group also contributes to this region.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack.

Neutral/Intermediate Potential (Green): Predominantly on the carbon atoms of the benzene (B151609) ring.

Studies on isomers like 4-bromo-2-nitroaniline (B116644) confirm that the position of the amino group significantly influences the charge distribution and the electrostatic potential of the bromine atom, which can switch its character from electrophilic to nucleophilic depending on the molecular environment nih.gov.

Prediction and Analysis of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with electron donor and acceptor groups, like nitroanilines, are often studied for these properties. The key parameter is the first hyperpolarizability (β), a measure of a molecule's NLO response researchgate.net.

However, not all substituted nitroanilines are effective NLO materials. Computational and experimental studies have shown that this compound exhibits a negligible second harmonic generation (SHG) efficiency. This is in stark contrast to its isomer, 5-chloro-2-nitroaniline, which shows an unexpectedly high SHG efficiency.

Table 3: Comparative Second Harmonic Generation (SHG) Efficiency of Substituted Anilines (Source: Data adapted from a study on second harmonic generation with halo-substituted nitroanilines.)

| Compound | Relative SHG Efficiency |

|---|---|

| 5-Chloro-2-nitroaniline | 15 |

| This compound | ≤0.001 |

| 5-Fluoro-2-nitroaniline | ≤0.001 |

This indicates that the specific positions and nature of the halogen and nitro substituents dramatically affect the molecular symmetry and charge distribution, which in turn governs the NLO response.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies eurjchem.comresearchgate.net. For this compound, several reactions are of interest:

Reduction of the Nitro Group: A common transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which can be achieved with agents like hydrogen gas over a palladium catalyst . DFT calculations can model the reaction pathway, helping to understand the mechanism and optimize conditions.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles . Theoretical studies can predict the feasibility and regioselectivity of such substitutions by analyzing the activation barriers for different potential pathways.

These computational investigations provide a molecular-level understanding that is often inaccessible through experimental means alone eurjchem.com.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a crystal or solution researchgate.net. MD simulations can model the movements of atoms over time, providing insights into:

Crystal Packing: How individual molecules of this compound arrange themselves in a solid-state lattice.

Intermolecular Forces: The specific non-covalent interactions that stabilize the crystal structure. For this molecule, these would include hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule (N-H···O).

Halogen Bonding: Interactions involving the bromine atom (e.g., Br···O or Br···π interactions), which can play a significant role in the stabilization of the crystal structure nih.gov.

Such simulations, often complemented by analyses like Hirshfeld surfaces, help explain macroscopic properties like melting point and solubility based on the strength and nature of intermolecular forces nih.govresearchgate.net.

In Silico Molecular Docking Simulations

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. The process involves sampling a ligand's conformations and orientations within a target's binding site and scoring them based on their binding affinity.

While extensive theoretical investigations on the structural and spectroscopic properties of this compound and its isomers have been conducted, specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available research. However, the foundational scaffold, 2-nitroaniline (B44862), and various derivatives of bromo-nitroanilines have been the subject of molecular docking simulations, providing valuable insights into the potential interactions of this class of compounds with biological targets.

Research into the 2-substituted aniline (B41778) motif as a scaffold for designing potential quorum sensing modulators has utilized docking experiments. mdpi.com In these studies, 2-nitroaniline and its N-acylated derivatives were docked into the binding site of the LuxR transcriptional factor. The findings indicate that the 2-nitroaniline scaffold can fit within the LuxR binding site, with the nitro group playing a significant role in forming interactions. mdpi.com For instance, antagonists of LuxR, such as certain acyl 2-nitroaniline derivatives, were observed to form hydrogen bonds with key residues like Asp79 and Trp66, while the absence of an interaction with Tyr62 appeared to be a common feature for antagonistic activity. mdpi.com

| Compound/Derivative | Target Protein | Key Interacting Residues | Observed Interaction Type | Reference |

| 2-Nitroaniline (2-NA) | LuxR Model | Not specified | Fits within binding site | mdpi.com |

| Acyl 2-nitroaniline derivatives (Antagonists 1 and 2) | LuxR Model | Asp79, Trp66 | Hydrogen Bonds | mdpi.com |

| Acyl aniline (Antagonist 12) | LuxR Model | Asp79, Trp66 | Hydrogen Bonds | mdpi.com |

This table is generated based on findings for the 2-nitroaniline scaffold.

Furthermore, complex derivatives synthesized from bromo-nitroaniline isomers are frequently evaluated using molecular docking to predict their therapeutic potential. For example, a study on substituted benzimidazole (B57391) derivatives, where one such derivative contained a 3-bromo-5-nitrobenzene moiety, used molecular docking to investigate antitubercular activity against the M. tuberculosis KasA protein. nih.gov The results showed significant binding affinities, with docking scores indicating stable binding within the active site of the enzyme. nih.gov Another report notes that the isomer 4-bromo-2-nitroaniline has been used as a molecular docking ligand for metal ions like zinc and copper. biosynth.com

These studies on related compounds underscore the potential of the bromo-nitroaniline framework to engage in specific interactions with protein binding sites. The electron-withdrawing nature of the nitro group and the halogen-bonding potential of the bromine atom are features that can contribute to significant binding affinities with various biological macromolecules.

| Derivative Example | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| N1-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzene-1,2-diamine (Compound 7) | Mtb KasA | 6P9K | -7.36 | nih.gov |

| N1-(1H-1,3-benzodiazol-2-yl)-4-chlorobenzene-1,2-diamine (Compound 8) | Mtb KasA | 6P9K | -7.17 | nih.gov |

This table presents data for complex derivatives of chloroanilines from a study that also synthesized bromo-nitroaniline derivatives, illustrating typical results from such investigations.

While direct and detailed docking data for this compound is scarce, the findings for its parent scaffold and its more complex derivatives suggest that it is a molecule of interest for computational screening and rational drug design. Future in silico studies could elucidate its specific interactions with a range of biological targets, leveraging the foundational knowledge gained from its analogues.

Applications of 5 Bromo 2 Nitroaniline in Advanced Organic Synthesis

Fundamental Building Block for Complex Molecules

5-Bromo-2-nitroaniline, a substituted aniline (B41778) with the chemical formula C₆H₅BrN₂O₂, serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. calpaclab.comnih.gov Its structure, featuring a bromine atom, a nitro group, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctionality allows for controlled and sequential reactions, making it a versatile building block in the construction of intricate molecular architectures. The presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo) groups on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions. This unique electronic characteristic is leveraged by chemists to achieve regioselectivity in multi-step syntheses.

The compound's utility is demonstrated in its application in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. nbinno.com For instance, it is a key precursor in the production of certain active pharmaceutical ingredients (APIs). nbinno.com The strategic placement of its functional groups allows for the introduction of further complexity and functionality, leading to the generation of diverse molecular scaffolds.

Precursor in Heterocyclic Compound Synthesis

The structural features of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science, including as dyes and electroluminescent materials. researchgate.netchim.itsapub.org this compound can be a precursor to bromo-substituted o-phenylenediamines, which are key building blocks for quinoxaline synthesis. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound.

For example, research has demonstrated the synthesis of 6-bromo-2,3-dimethylquinoxaline (B100547) from this compound. In a one-pot reaction, this compound was reacted with butane-2,3-diol in the presence of an iron catalyst to yield the corresponding quinoxaline derivative. rsc.org This method highlights a direct approach to functionalized quinoxalines from nitroaniline precursors.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Butane-2,3-diol | 6-Bromo-2,3-dimethylquinoxaline | 71% | rsc.org |

Benzimidazole (B57391) Formation

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. rsc.org The synthesis of benzimidazole derivatives can be achieved starting from this compound. A common synthetic route involves the reduction of the nitro group of 4-bromo-2-nitroaniline (B116644) (an isomer of this compound) to form 4-bromo-1,2-benzenediamine. google.com This diamine can then undergo a condensation reaction with various reagents to form the benzimidazole ring.

A patented method describes the use of sodium metabisulfite (B1197395) as a special reducing agent for the conversion of 4-bromo-2-nitroaniline to 4-bromo-1,2-benzenediamine, which is then condensed with formic acid to yield 5-bromobenzimidazole. google.com This process is noted for its moderate reduction conditions and fewer by-products. google.com Another approach involves a one-pot synthesis where a 2-nitroaniline (B44862) derivative is reduced and cyclized with an aldehyde. organic-chemistry.org For instance, 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline has been converted to 6-bromo-1-(4-methoxyphenyl)-1H-1,3-benzodiazole. google.com

Diazocine Ring System Derivatization

Diazocines are eight-membered heterocyclic compounds that have gained attention as photoswitches with potential applications in photopharmacology and materials science. beilstein-journals.orgresearchgate.net this compound has been utilized as a starting material in the synthesis of functionalized diazocine derivatives.

In the synthesis of a disubstituted N-acetyl diazocine, this compound was first protected with a Boc group and then the nitro group was reduced to an amine, forming tert-butyl (2-amino-5-bromophenyl)carbamate. beilstein-journals.orgresearchgate.net This intermediate is a crucial building block for constructing the diazocine scaffold through subsequent cross-coupling reactions. beilstein-journals.org This highlights the role of this compound in accessing complex, photoresponsive molecular systems. beilstein-journals.orgresearchgate.net

Intermediate in the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable intermediate in the production of various specialty chemicals.

Fluorescent Materials

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic structures that exhibit significant fluorescent properties. Its chemical structure, featuring an amine, a nitro group, and a bromine atom on an aromatic ring, provides versatile reaction sites for building larger, conjugated systems essential for fluorescence. Researchers have utilized this compound as a foundational building block for creating advanced materials, including substituted phenazines and photoswitchable diazocines.

One key application involves the synthesis of diazocine derivatives. researchgate.net Diazocines are a class of photoswitches derived from azobenzenes, where the two phenyl rings are bridged, forming an eight-membered ring. researchgate.net These molecules are of particular interest because their Z isomer is often more thermodynamically stable than the E isomer, an inversion of the typical stability observed in azobenzenes. researchgate.net In a documented synthetic pathway, this compound undergoes Boc-protection followed by the reduction of its nitro group to yield tert-butyl (2-amino-5-bromophenyl)carbamate. researchgate.net This intermediate is a critical component for constructing monohalogenated N-acetyl diazocines, which are valuable for further derivatization, particularly for applications in photopharmacology and smart materials. researchgate.net

Furthermore, the broader class of substituted nitroanilines is instrumental in the regioselective synthesis of fluorescent phenazine (B1670421) derivatives. acs.orgacs.org Phenazines are nitrogen-containing heterocyclic compounds whose extended aromatic systems are precursors to materials used in organic light-emitting diodes (OLEDs). acs.org Synthetic strategies often employ a Buchwald-Hartwig amination reaction, coupling a substituted 2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgacs.org This is followed by a tandem reduction and oxidative cyclization to form the phenazine core. acs.orgacs.org

The resulting phenazine derivatives, which can be accessed through routes involving precursors like this compound, exhibit intense fluorescence. acs.org The photophysical properties of these materials are highly tunable. For instance, the fluorescence quantum yield of certain alkoxy-substituted phenazines can reach up to 0.57 in solution. acs.org Moreover, their spectroscopic characteristics, such as absorption and emission wavelengths, are sensitive to the solvent polarity, the presence of acids, and the nature of the counterion in N-alkyl phenazinium salts, demonstrating their potential as responsive fluorescent materials. acs.orgacs.org

The table below details the photophysical properties of representative fluorescent phenazine derivatives synthesized from precursors structurally related to this compound, illustrating the characteristics of the final materials.

Table 1: Photophysical Properties of Representative Phenazine Derivatives in Dichloromethane

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 2,3-dihexyloxy-7,8-dimethoxyphenazine | 436 | 531 | 4290 | 0.57 |

| 2,3,7,8-tetrahexyloxyphenazine | 446 | 534 | 3870 | 0.54 |

| 2,3,7-trimethoxy-8-hexyloxyphenazine | 429 | 525 | 4480 | 0.56 |

Data sourced from research on regioselective synthesis of fluorescent alkoxy-substituted phenazines. acs.org

Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor to Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-nitroaniline is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. nbinno.com Its chemical structure is amenable to various transformations, making it a valuable starting material for creating more complex active pharmaceutical ingredients (APIs). The presence of the nitro group and the bromine atom allows for sequential and regioselective reactions. For instance, the nitro group can be readily reduced to an amino group, which then enables the construction of heterocyclic systems or further functionalization. This reactivity is fundamental to the synthesis of diverse bioactive scaffolds.

The compound is a recognized precursor in the creation of several classes of drugs. For example, nitroanilines are foundational in synthesizing benzodiazepines, a class of drugs known for a wide range of biological activities. researchgate.netnih.gov The chemoselective reduction of the nitro group is a key step in building the benzodiazepine (B76468) core structure. researchgate.net Similarly, related bromo-nitroaromatic compounds are used as intermediates in the production of kinase inhibitors and other targeted therapies. mdpi.comnordmann.global The strategic placement of the bromine and nitro substituents on the aniline (B41778) ring makes this compound an important component in the multi-step synthesis of various APIs. nbinno.com

Development of Drug Candidates and Lead Compounds

The structural framework of this compound is a recurring motif in the discovery and optimization of new drug candidates. Its derivatives have been extensively studied for various therapeutic applications.

Derivatives of bromo-nitroanilines are actively investigated for their potential as anticancer agents. Research has shown that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, 4-Bromo-2-nitroaniline (B116644), a positional isomer, has been identified as an inhibitor of histone deacetylase (HDAC) and has demonstrated the ability to inhibit the growth of cancer cells. biosynth.com

The mechanism often involves the nitro group, which can induce apoptosis (programmed cell death) in tumor cells. Furthermore, the bromo-nitroaniline scaffold serves as a crucial starting point for synthesizing more complex molecules with potent antitumor activity. For example, 4-methoxy-2-nitroaniline (B140478) is a key precursor in the synthesis of novel tumor-vascular disrupting agents. nih.gov Benzodiazepines, which can be synthesized from this compound, are also known to possess anticancer properties. nih.gov

| Compound/Derivative | Therapeutic Target/Activity | Key Research Finding | Source |

|---|---|---|---|

| 4-Bromo-2-nitroaniline | Histone Deacetylase (HDAC) Inhibition | Inhibits cancer cell growth and possesses antitumor properties. | biosynth.com |

| 5-Bromo-2-nitro-n-phenylaniline Derivatives | Cytotoxicity | Showed significant cytotoxic effects against human colon adenocarcinoma cell lines. | |

| 4-Bromo-3-methyl-2-nitroaniline | Anticancer Potential | Nitro group can induce apoptosis in cancer cells. | |

| 4-methoxy-2-nitroaniline | Precursor to Antitumor Agents | Used to synthesize novel tumor-vascular disrupting agents. | nih.gov |

The this compound scaffold is instrumental in the development of enzyme inhibitors, which are crucial for treating a multitude of diseases. The compound and its derivatives have been studied for their ability to interact with and inhibit various enzymes. The mode of action for some antimicrobial agents with similar bromo-nitro structures involves the oxidation of essential protein thiols, which leads to the inhibition of enzyme activity. nih.gov

A prominent area of research is the development of kinase inhibitors, a major class of drugs used in oncology and for inflammatory disorders. acs.org The synthesis of these complex inhibitors often begins with building blocks like nitroanilines. mdpi.comgoogle.com Furthermore, the positional isomer 4-Bromo-2-nitroaniline has been specifically identified as an inhibitor of histone deacetylase (HDAC), an important enzyme class in cancer therapy. biosynth.com

Derivatives of this compound have been shown to interact with various biological receptors, modulating their activity. This is a key principle in the design of drugs that target specific signaling pathways. For example, research into modulators of Tumor Necrosis Factor (TNF) receptor signaling has utilized 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline as a synthetic intermediate to create compounds that bind to and stabilize the TNF trimer. google.com

In the field of neuroscience, derivatives of 1,4-benzodiazepines, which can be synthesized from this compound, have been studied for their binding affinity to central nervous system (CNS) benzodiazepine receptors. bioorganica.org.ua One study found that the position of the nitro group on the aniline fragment significantly influenced the binding affinity to the peripheral benzodiazepine receptor (PBR), with an ortho-nitroaniline substituent resulting in the highest affinity. bioorganica.org.ua

| Derivative Class | Receptor Target | Key Research Finding | Source |

|---|---|---|---|

| 5-Bromo-N-benzyl-2-nitroaniline Derivatives | TNF Receptor | Used as an intermediate to synthesize modulators of TNF receptor signaling. | google.com |

| 1,4-Benzodiazepin-2-ones | CNS Benzodiazepine Receptors | The nitroaniline substituent at the 3-position provides high affinity for the Peripheral Benzodiazepine Receptor (PBR). | bioorganica.org.ua |

| 5-Bromo-N,2-dimethylaniline Derivatives | Serotonin Receptors | Demonstrates interaction with specific molecular targets, including receptors. |

Studies on Enzyme Inhibition Mechanisms

Synthesis of Biologically Active Schiff Bases and Metal Complexes

This compound is a valuable precursor for synthesizing Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). These are formed by the condensation of a primary amine with an aldehyde or ketone. rsisinternational.org Schiff bases and their metal complexes are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. scirp.orgresearchgate.net

The aniline functional group of this compound, or more commonly, its reduced amino derivative, can react with aldehydes to form the corresponding Schiff base. These ligands can then coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II)) to form metal complexes. recentscientific.com Chelation with a metal ion often enhances the biological activity of the Schiff base ligand. sciepub.com For instance, a study on 5-bromosalicylidene-4-nitroaniline showed that the presence of the nitro group in the Schiff base structure contributed to higher antibacterial activity, which was further enhanced upon complexation with cobalt(II). sciepub.com These findings highlight the utility of the nitroaniline moiety in creating potent, biologically active coordination compounds. researchgate.netsciepub.com

Integration into Protein Degrader Building Blocks

A cutting-edge application of this compound is its use as a protein degrader building block. calpaclab.com This application is part of a novel therapeutic strategy known as Targeted Protein Degradation (TPD), which utilizes bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to eliminate specific disease-causing proteins from cells. sigmaaldrich.com

PROTACs are composed of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.com this compound and its derivatives serve as key intermediates or "building blocks" in the synthesis of these complex molecules. calpaclab.com For example, 5-Bromo-2-(4-methylpiperazin-1-yl)aniline, synthesized from a nitroaniline precursor, is a critical intermediate for creating protein degraders that target the WDR5 protein. Similarly, 4-bromo-N-(2-morpholinoethyl)-2-nitroaniline has been used as a starting material to design degraders targeting the bromodomains BRD4 and CBP/EP300. acs.org The inclusion of this compound in this field underscores its importance in the development of next-generation therapeutics capable of addressing previously "undruggable" targets.

Applications in Materials Science Research

Synthesis of Materials with Tailored Electronic Properties

5-Bromo-2-nitroaniline is a key intermediate in the synthesis of organic materials where precise control over electronic properties is desired. The electron-withdrawing nature of both the nitro (NO₂) group and the bromine (Br) atom significantly influences the electron density of the aromatic ring. This deactivation of the ring affects its reactivity in further chemical modifications.

The true utility of this compound in this context lies in its capacity to be chemically transformed. The nitro group can be reduced to form an amino group (NH₂), and the bromine atom can be replaced through nucleophilic aromatic substitution reactions. evitachem.com These transformations allow for the strategic design and synthesis of more complex molecules and polymers. By altering the electronic landscape of the parent molecule, scientists can fine-tune properties such as conductivity, charge transport, and energy levels in the resulting materials. For instance, its derivatives can be incorporated into polymers or larger molecular structures to create materials with specific semiconducting or charge-transfer characteristics. The presence of both a bromo and a nitro group provides multiple reaction pathways for functionalization, making it a versatile component in the construction of complex organic electronic materials. evitachem.com

Table 1: Reactive Sites of this compound for Material Synthesis

| Functional Group | Potential Reaction | Impact on Electronic Properties |

| Nitro Group (NO₂) | Reduction to an amino group (NH₂) | Converts a strong electron-withdrawing group to an electron-donating group, fundamentally altering the electronic character of the molecule. |

| Bromine Atom (Br) | Nucleophilic Aromatic Substitution | Allows for the introduction of various other functional groups, enabling the tuning of electronic and physical properties. |

| Amino Group (NH₂) | Acylation, Alkylation, Diazotization | Provides a site for attaching the molecule to other structures or polymer backbones. |

Development of Novel Optical Materials

In the pursuit of new optical materials, particularly those for nonlinear optical (NLO) applications, substituted anilines are a class of compounds of significant interest. NLO materials can alter the properties of light, for instance, by changing its frequency, and are crucial for technologies like lasers and optical signal processing. ripublication.com The NLO response of a molecule is highly dependent on its electronic structure, specifically the presence of electron-donating and electron-withdrawing groups linked by a π-conjugated system.

While this compound possesses the necessary functional groups, its specific isomeric arrangement results in negligible NLO activity. Research investigating materials for second-harmonic generation (SHG), a key NLO property, found that this compound has an SHG efficiency of less than or equal to 0.001 relative to the standard material urea. google.com This is in stark contrast to other isomers, such as 5-chloro-2-nitroaniline, which exhibits a high SHG efficiency. google.com

This finding underscores the critical importance of substituent placement on the aromatic ring for achieving desired optical properties. Although this compound itself is not a strong NLO material, its study provides valuable insight into structure-property relationships. google.com Furthermore, it serves as a precursor for synthesizing other materials with tailored optical characteristics. evitachem.com For example, its isomers, 4-Bromo-2-nitroaniline (B116644) and 2-Bromo-4-nitroaniline, have been investigated as promising NLO materials, with 4-Bromo-2-nitroaniline showing an SHG efficiency 1.2 times that of urea. ripublication.comresearchgate.net

Table 2: Comparative Second-Harmonic Generation (SHG) Efficiency of Substituted Anilines

| Compound | Relative SHG Efficiency (vs. Urea) | Source |

| 5-Chloro-2-nitroaniline | ~2.5 | google.com |

| 4-Bromo-2-nitroaniline | 1.2 | ripublication.com |

| This compound | ≤0.001 | google.com |

| 5-Fluoro-2-nitroaniline | ≤0.001 | google.com |

Mechanistic Biological and Toxicological Research

Elucidation of Interactions with Biomolecules

The biological activity of 5-bromo-2-nitroaniline is fundamentally dictated by its interactions with various biomolecules, including proteins and nucleic acids. The specific nature of these interactions is governed by the compound's structural and electronic properties, which include the presence of a bromine atom and a nitro group on the aniline (B41778) scaffold.

While specific enzyme inhibition studies detailing the kinetics and binding of this compound are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds has been a subject of such investigations. It is proposed that nitro compounds can interact with and inhibit certain enzymes. For some nitroaromatic compounds, a potential mechanism of enzyme inhibition involves the interaction of the nitro group with the active site of metalloenzymes. For instance, some nitro compounds have been observed to inhibit enzymes like 14α-demethylase, which contains a heme iron center, through coordination of the nitro group with the metal ion, thereby disrupting the enzyme's catalytic cycle. This interaction can lead to a potent inhibition of the enzyme's function.

The reduction of the nitro group within the cellular environment can also lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates are capable of covalently modifying nucleophilic residues in enzyme active sites, such as cysteine or histidine, leading to irreversible enzyme inhibition. The specific enzymes targeted by this compound and the precise mechanisms of interaction remain a subject for further detailed investigation.

The presence of a bromine atom at the 5-position of the aniline ring introduces the potential for halogen bonding to play a significant role in the molecular recognition of this compound by biological macromolecules. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom, or the π-electrons of an aromatic ring.

Detailed Mechanisms of Enzyme Interactions

Investigation of Redox Activity and Reactive Oxygen Species (ROS) Generation

The nitro group of this compound is a key determinant of its redox activity. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the generation of reactive oxygen species (ROS). This redox cycling is a central aspect of the toxicological profile of many nitro compounds.